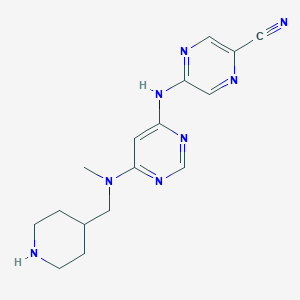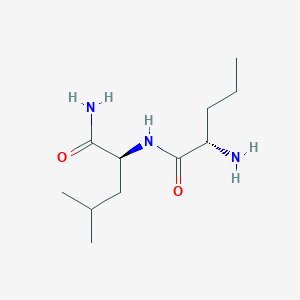![molecular formula C10H11Cl2N3O3 B12341407 N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B12341407.png)
N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea is a chemical compound primarily used in scientific research. It is known for its unique structure, which includes a dichlorobenzyl group and a methoxyimino group. This compound is not intended for human or animal use outside of research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea typically involves the reaction of 2,6-dichlorobenzyl chloride with methoxyimino-methylurea under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, although it is not used clinically.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea
- N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]acetamide
Uniqueness
N-[(2,6-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea is unique due to its specific dichlorobenzyl and methoxyimino groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and interaction with biological targets .
Properties
Molecular Formula |
C10H11Cl2N3O3 |
|---|---|
Molecular Weight |
292.12 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-methoxyiminomethyl]urea |
InChI |
InChI=1S/C10H11Cl2N3O3/c1-17-14-6-13-10(16)15-18-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,16) |
InChI Key |
KXRDHVNPUYEBHT-UHFFFAOYSA-N |
Isomeric SMILES |
CO/N=C/NC(=O)NOCC1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CON=CNC(=O)NOCC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]-](/img/structure/B12341339.png)
![Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-](/img/structure/B12341341.png)
![N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B12341353.png)


![(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane](/img/structure/B12341366.png)







![1-Thia-6-azaspiro[3.3]heptane](/img/structure/B12341405.png)
